Anagliptin hydrochloride

Description

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors as a Research Class

Anagliptin (B605506) hydrochloride belongs to a class of compounds known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.org These inhibitors are a focal point of research in type 2 diabetes. jptcp.comwikipedia.org The primary mechanism of this class involves the inhibition of the DPP-4 enzyme. patsnap.compatsnap.com This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). jptcp.compatsnap.com

By inhibiting DPP-4, these compounds increase the levels and prolong the action of active GLP-1 and GIP. patsnap.compatsnap.com This enhancement of incretin activity stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and suppresses the release of glucagon (B607659), a hormone that increases glucose production by the liver. patsnap.comfrontiersin.org This targeted mechanism has made DPP-4 inhibitors a significant area of investigation for their potential to improve glycemic control. jptcp.comresearchgate.net The glucose-dependent nature of their action is a key area of research, as it suggests a lower intrinsic risk of hypoglycemia compared to other classes of antidiabetic agents. patsnap.com

Historical Context of Anagliptin Hydrochloride Development in Research

Anagliptin was developed by Sanwa Kagaku Kenkyusho Co., Ltd. and Kowa Pharmaceutical Co., Ltd. in Japan. nih.gov It emerged from extensive research efforts to identify potent and selective DPP-4 inhibitors. The first clinical proof of concept for the efficacy of DPP-4 inhibitors was established in 1998 with NVP-DPP728. researchgate.net Anagliptin was approved for use in Japan in 2012. wikipedia.orgnih.gov

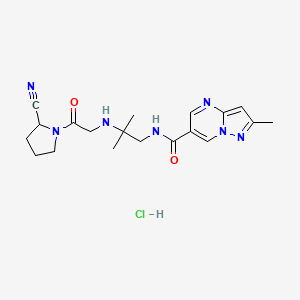

The development of Anagliptin and other "gliptins" was driven by the need for new therapeutic options. wikipedia.org Early research focused on substrate-like inhibitors, with the addition of a cyano group to a pyrrolidine (B122466) scaffold being a key structural feature that generally increases potency. wikipedia.org Anagliptin itself is characterized as a cyanopyrrolidine-based inhibitor. researchgate.net Its chemical structure is N-[2-[[2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide. tandfonline.com

Initial clinical trials, including Phase II and Phase III studies, demonstrated the efficacy of Anagliptin. For instance, a Phase II trial showed significant reductions in HbA1c levels with both 200 mg and 400 mg daily doses of anagliptin after 12 weeks of monotherapy. nih.govresearchgate.net Subsequent Phase III trials confirmed these findings and also investigated its effects in combination with other oral antidiabetic agents. nih.gov

Current Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound extends beyond its primary glucose-lowering effects. A significant area of investigation is its impact on lipid metabolism. nih.govnih.gov Studies have shown that Anagliptin can lead to reductions in total cholesterol, LDL-cholesterol, and triglycerides. nih.govnih.govnih.gov Research in hyperlipidemic animal models suggests that the lipid-lowering effect may be due to the downregulation of hepatic lipid synthesis. nih.govnih.gov Specifically, studies have pointed to the suppression of sterol regulatory element-binding protein (SREBP) activity as a potential mechanism. nih.govnih.gov A recent systematic review and meta-analysis published in 2024 further supports the finding that anagliptin may lower cholesterol. wikipedia.org

Another area of active research is the potential anti-atherosclerotic effects of Anagliptin. oup.complos.org Research in apolipoprotein E-deficient mice has shown that Anagliptin treatment can reduce the accumulation of monocytes and macrophages in the vascular wall and decrease the size of atherosclerotic plaques. oup.com The proposed mechanisms for this effect include the direct inhibition of vascular smooth muscle cell proliferation and the suppression of inflammatory reactions in monocytes. oup.com However, the effect of Anagliptin on inflammatory markers in clinical settings has yielded mixed results, with some studies showing no significant changes in markers like hs-CRP. dovepress.com

Furthermore, some preclinical research has explored the potential of Anagliptin in oncology. One study suggested that Anagliptin can promote apoptosis in mouse colon carcinoma cells by targeting monocarboxylate transporter 4 (MCT-4) and inducing intracellular acidosis. nih.gov

Unexplored avenues for this compound research include:

Long-term cardiovascular outcomes: While some studies have investigated surrogate markers of cardiovascular disease, large-scale, long-term clinical trials specifically designed to evaluate the impact of Anagliptin on major adverse cardiovascular events are an important next step.

Renoprotective effects: While the broader class of DPP-4 inhibitors has been studied for potential renoprotective benefits, more specific research is needed to fully elucidate the effects of Anagliptin on kidney function in various patient populations. plos.org

Neuroprotective potential: Given the widespread expression of DPP-4, investigating the potential neuroprotective effects of Anagliptin in the context of neurodegenerative diseases is a novel area for exploration.

Combination therapy research: Further investigation into the synergistic effects and long-term outcomes of combining Anagliptin with newer classes of antidiabetic agents is warranted.

Research Findings on this compound

Glycemic Control in Clinical Trials

| Study Phase | Comparison | Outcome | Finding | Citation |

|---|---|---|---|---|

| Phase II | Anagliptin vs. Placebo | Change in HbA1c | Significant reduction in HbA1c from baseline after 12 weeks of monotherapy. | nih.govresearchgate.net |

| Phase III | Anagliptin in Combination Therapy | Change in HbA1c, FBG, and PPBG | Significant decreases in HbA1c, fasting blood glucose, and postprandial blood glucose at 52 weeks. | nih.govresearchgate.net |

| Meta-analysis | Anagliptin vs. Placebo | Change in FPG | Anagliptin significantly reduced fasting plasma glucose. | nih.gov |

| Meta-analysis | Anagliptin vs. Active Comparators | Change in HbA1c and FPG | Similar reductions in HbA1c and fasting plasma glucose compared to other active hypoglycemic agents. | nih.gov |

Effects on Lipid Metabolism

| Study Type | Model | Outcome | Finding | Citation |

|---|---|---|---|---|

| Preclinical | Low-density lipoprotein receptor-deficient mice | Plasma Cholesterol and Triglycerides | Significant decrease in plasma total cholesterol and triglyceride levels. | nih.govnih.gov |

| Preclinical | Low-density lipoprotein receptor-deficient mice | Mechanism | Suppression of sterol regulatory element-binding protein-2 (SREBP-2) expression. | nih.gov |

| Clinical Trial | Patients with Type 2 Diabetes | Serum Lipids | Significant reduction in total cholesterol and LDL-cholesterol levels after 24 weeks. | nih.gov |

| Clinical Trial | Patients with Type 2 Diabetes | Apolipoprotein B-48 | Anagliptin reduced fasting levels of apolipoprotein B-48. | plos.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H26ClN7O2 |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H |

InChI Key |

SRIIFFBJIKZICS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl |

Origin of Product |

United States |

Molecular and Enzymatic Interaction Studies

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Mechanisms

Anagliptin's primary mechanism of action is the potent and selective inhibition of the DPP-4 enzyme. medchemexpress.commedchemexpress.com This inhibition prevents the breakdown of incretin (B1656795) hormones, thereby augmenting their glucose-lowering effects. patsnap.com

Molecular Basis of Incretin Hormone Homeostasis Modulation

Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake. patsnap.comwikipedia.org These hormones stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner. patsnap.comnih.gov The enzyme DPP-4 rapidly degrades these incretin hormones, limiting their physiological activity. patsnap.comnih.gov

Anagliptin (B605506) hydrochloride inhibits DPP-4, leading to increased and prolonged activity of GLP-1 and GIP. patsnap.com This enhanced incretin effect results in improved glycemic control. patsnap.com By preventing the degradation of incretins, anagliptin helps to maintain their natural concentrations, which in turn potentiates the body's own glucose-regulating mechanisms. patsnap.comwikipedia.org

Glucose-Dependent Enzyme Inhibition Modality

A key feature of anagliptin's action is its glucose-dependent nature. patsnap.com The inhibition of DPP-4 by anagliptin leads to an increase in active incretin levels. patsnap.com These incretins then stimulate insulin secretion only when blood glucose levels are elevated, such as after a meal. patsnap.comnih.gov This glucose-dependent mechanism of action contributes to a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs. rcsb.org

Non-Substrate Binding Characteristics of Anagliptin Hydrochloride

Anagliptin is classified as a non-substrate-like inhibitor of DPP-4. rcsb.org Unlike substrates that mimic the natural dipeptide structure, anagliptin binds to the active site of DPP-4 through a series of non-covalent interactions. rcsb.org

Co-crystal structure analysis of anagliptin with DPP-4 has revealed the specific interactions at the molecular level. tandfonline.comnih.gov The cyanopyrrolidine moiety of anagliptin binds to the S1 subsite of the enzyme. rcsb.orgtandfonline.com Notably, instead of forming a covalent bond with the catalytic serine residue (Ser630) as seen with some other DPP-4 inhibitors, the cyano group of anagliptin exhibits a dipole interaction with Ser630. tandfonline.comtandfonline.com This interaction is considered a transition state before the potential formation of a covalent imidate. tandfonline.com

Further interactions include hydrogen bonding between the amino group of anagliptin and glutamic acid residues (Glu205 and Glu206) in the S2 subsite. rcsb.org The carbonyl group forms a hydrogen bond with arginine (Arg358), and the pyrazolopyrimidine group engages in π-stacking interactions with phenylalanine (Phe357). rcsb.org These multiple points of contact contribute to the tight and potent binding of anagliptin to the DPP-4 enzyme. rcsb.org

Selective Enzyme Inhibition Profiling

The efficacy and safety of a DPP-4 inhibitor are also determined by its selectivity for DPP-4 over other related proteases. Anagliptin has demonstrated a high degree of selectivity. tandfonline.comoup.com

Differential Inhibition Kinetics of this compound Against DPP-4 versus DPP-8 and DPP-9

Anagliptin is a highly potent inhibitor of DPP-4, with a reported IC50 value of 3.8 nM. medchemexpress.commedchemexpress.comtebubio.com In contrast, its inhibitory activity against the closely related proteases DPP-8 and DPP-9 is significantly weaker, with IC50 values of 68 nM and 60 nM, respectively. medchemexpress.commedchemexpress.comtebubio.com This indicates a high degree of selectivity for DPP-4. The high selectivity is likely due to specific interactions within the S2 subsite of DPP-4, involving residues like Phe357 and Arg358, which are not conserved in DPP-8 and DPP-9. tandfonline.com

Interactive Table 1: In Vitro IC50 Values of Anagliptin Against DPP Enzymes

| Enzyme | IC50 (nM) |

| DPP-4 | 3.8 medchemexpress.commedchemexpress.comtebubio.com |

| DPP-8 | 68 medchemexpress.commedchemexpress.comtebubio.com |

| DPP-9 | 60 medchemexpress.commedchemexpress.comtebubio.com |

Selectivity Profile Against Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is another serine protease that shares structural homology with DPP-4. tandfonline.comnih.gov Inhibition of FAP can be a concern for DPP-4 inhibitors. However, anagliptin has shown high selectivity against FAP. tandfonline.com Studies have reported that anagliptin has more than 10,000-fold selectivity for DPP-4 over FAP. oup.com This high selectivity is a crucial characteristic, as FAP is involved in various physiological and pathological processes, including tissue remodeling and tumor growth. nih.govnih.gov

Structural Basis of Enzyme Binding

The interaction between Anagliptin and its target enzyme, dipeptidyl peptidase-4 (DPP-4), has been extensively studied to understand the molecular underpinnings of its inhibitory action. These investigations provide a detailed picture of how the drug molecule fits into the enzyme's active site and the specific forces that govern this binding.

The precise binding mode of Anagliptin within the human DPP-4 active site has been elucidated through high-resolution X-ray crystallography. The co-crystal structure of Anagliptin in complex with DPP-4 was solved at a resolution of 2.85 Å (PDB ID: 3WQH). tandfonline.comrcsb.org This crystallographic data reveals that the solved structure consists of two independent DPP-4 protein molecules in an asymmetric unit, with one Anagliptin molecule bound to the active site of each protein molecule. tandfonline.comtandfonline.com The active site itself is situated at the interface of the enzyme's two domains: the α/β-hydrolase domain and an eight-bladed β-propeller domain. tandfonline.com

Anagliptin binds non-covalently to the enzyme, occupying three principal subsites within the active site: S1, S2, and the S2 extensive subsite. tandfonline.comnih.gov The cyanopyrrolidine group of Anagliptin fits into the S1 subsite. rcsb.org Unlike some other cyanopyrrolidine-containing inhibitors that form a covalent imidate intermediate with the catalytic residue Ser630, Anagliptin engages in a non-covalent dipole interaction within this pocket. tandfonline.comtandfonline.com This interaction is considered a novel binding mechanism among this class of inhibitors. tandfonline.com

Computational analyses, including docking simulations, have been used to complement the crystallographic findings. A docking simulation of Anagliptin into the DPP-4 active site showed a root-mean-square deviation (RMSD) of 1.1 Å relative to the experimentally determined X-ray structure, indicating a high degree of accuracy for the computational model. tandfonline.com These computational approaches are valuable for structure-activity relationship (SAR) studies and for predicting the binding modes of related derivatives. tandfonline.comresearchgate.net

| Crystallographic Data for DPP-4-Anagliptin Complex | |

| PDB Code | 3WQH tandfonline.comrcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.85 Å tandfonline.comrcsb.org |

| R-Value Work | 0.227 rcsb.org |

| R-Value Free | 0.288 rcsb.org |

| Structure Content | Two independent DPP-4 molecules per asymmetric unit, each bound to one Anagliptin molecule. tandfonline.comtandfonline.com |

The stable binding of Anagliptin within the DPP-4 active site is mediated by interactions with a specific set of amino acid residues. tandfonline.comrcsb.org Co-crystal structure analysis has identified several key residues crucial for the inhibitor's potency and selectivity. tandfonline.comtandfonline.com

The S1 subsite, which accommodates the cyanopyrrolidine moiety, is a hydrophobic pocket formed by residues including multiple tyrosines. rcsb.orgresearchgate.net Here, the cyano group of Anagliptin forms a dipole interaction with the catalytic residue Ser630 and the proton donor Tyr547. tandfonline.comtandfonline.comnih.gov Specifically, the cyanopyrrolidine group is surrounded by several tyrosine residues, including Tyr662. rcsb.org

The S2 subsite is characterized by the acidic residues Glu205 and Glu206. tandfonline.comnih.gov The secondary amine group in the core structure of Anagliptin forms double salt bridges with these two glutamate (B1630785) residues, anchoring the molecule in this region. tandfonline.comrcsb.org

In the S2 extensive subsite, Anagliptin interacts with Phe357 and Arg358. tandfonline.comtandfonline.com These interactions are considered important for the high selectivity of Anagliptin for DPP-4 over related proteases like DPP8 and DPP9, as these specific residues are not conserved in the other enzymes. tandfonline.comtandfonline.com

| Key Amino Acid Residues in Anagliptin Binding | |

| Residue | Subsite/Region |

| Ser630 | S1 (Catalytic Triad) |

| Tyr547 | S1 (Proton Donor) |

| Tyr662 | S1 |

| Glu205 | S2 |

| Glu206 | S2 |

| Phe357 | S2 Extensive |

| Arg358 | S2 Extensive |

The high-affinity binding of Anagliptin to DPP-4 is achieved through a combination of specific intermolecular forces. tandfonline.comrcsb.org These non-covalent interactions collectively stabilize the enzyme-inhibitor complex. rcsb.orgnih.gov

Hydrogen Bonding and Salt Bridges: A critical interaction occurs in the S2 subsite, where the secondary amine of Anagliptin forms strong ionic bonds, or salt bridges, with the carboxylate groups of both Glu205 and Glu206. tandfonline.com The distances for these interactions are approximately 3.0 Å and 3.3 Å, respectively, which are ideal for salt-bridge formation. tandfonline.com Additionally, a hydrogen bond is formed in the S2 extensive subsite between the carbonyl group linked to Anagliptin's pyrazolopyrimidine ring and the Nη atom of Arg358, with a measured distance of 3.4 Å. tandfonline.comrcsb.org

Pi-Stacking: A significant π-π stacking interaction occurs between the pyrazolopyrimidine ring of Anagliptin and the phenyl ring of Phe357 in the S2 extensive subsite. tandfonline.comrcsb.org The distance between the centers of these two aromatic rings is 4.3 Å, which falls within an energetically favorable range for this type of interaction. tandfonline.com

Dipole Interaction: A unique feature of Anagliptin's binding is the dipole interaction of its cyano group in the S1 subsite. tandfonline.com The cyano carbon atom is positioned 2.8 Å from the Oγ of Ser630, and the cyano nitrogen atom is 3.2 Å from the Oη of Tyr547. tandfonline.comtandfonline.com This interaction is distinct from the covalent bonds formed by other cyano-containing inhibitors and is thought to represent a transition state. tandfonline.comtandfonline.com

| Intermolecular Forces in Anagliptin-DPP-4 Complex | |

| Interaction Type | Anagliptin Moiety |

| Dipole Interaction | Cyano group |

| Salt Bridge | Secondary amine |

| Hydrogen Bond | Carbonyl group |

| π-π Stacking | Pyrazolopyrimidine ring |

DPP-4 exists and functions as a homodimer, and this dimeric structure is considered its physiological form. tandfonline.comrcsb.org Each subunit of the dimer is a glycoprotein (B1211001) composed of an α/β-hydrolase domain and a β-propeller domain. tandfonline.com The two catalytic sites of the dimer are located in close proximity to each other. frontiersin.org

Preclinical Pharmacological Investigations

Glucose Regulatory Mechanisms in Animal Models

Anagliptin's primary mechanism involves the inhibition of DPP-4, an enzyme that rapidly inactivates the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). nih.govmercodia.compsu.edu By preventing this degradation, anagliptin (B605506) enhances the levels of active incretins, which in turn regulate glucose levels through effects on pancreatic islet cells. nih.govnih.gov

Impact on Insulin (B600854) Secretion from Pancreatic Beta-Cells

In preclinical studies, anagliptin has demonstrated a positive impact on pancreatic beta-cell function and insulin secretion. In streptozotocin (B1681764) (STZ)-treated diabetic mice fed a normal diet, administration of anagliptin led to a significant elevation in serum insulin levels. nih.gov This effect is linked to the increased bioavailability of incretin hormones, which stimulate insulin secretion from beta-cells in a glucose-dependent manner. nih.gove-dmj.org

Further investigation into the molecular mechanisms revealed that anagliptin treatment up-regulated the expression of key beta-cell transcription factors essential for their proliferation, differentiation, and function. nih.gov

| Beta-Cell Marker | Effect of Anagliptin Treatment in STZ-Mice | Reference |

| Pancreatic and duodenal homeobox 1 (Pdx-1) | Up-regulated | nih.gov |

| V-maf musculoaponeurotic fibrosarcoma oncogene homolog A (MafA) | Up-regulated | nih.gov |

| Neurogenic differentiation 1 (NeuroD) | Up-regulated | nih.gov |

| NK6 homeobox 1 (Nkx6.1) | Up-regulated | nih.gov |

Effects on Incretin Hormone Levels (GLP-1 and GIP) in Vivo

As a DPP-4 inhibitor, the foundational effect of anagliptin is the preservation of active incretin hormones. Studies in STZ-treated mice confirmed that anagliptin treatment leads to a significant rise in serum GLP-1 concentrations. nih.gov Incretin hormones are released from the intestine following nutrient intake and play a crucial role in the entero-insular axis. nih.gov By inhibiting their degradation, anagliptin prolongs their physiological activity, enhancing glucose-dependent insulin secretion and suppressing glucagon (B607659) release. nih.govpsu.edunih.gov

Cardiovascular and Metabolic System Modulation

Beyond its effects on glucose regulation, preclinical evidence suggests that anagliptin may exert protective effects on the cardiovascular system.

Anti-Atherosclerotic Effects in Genetically Modified Animal Models (e.g., apoE-deficient mice)

Research utilizing apolipoprotein E (apoE)-deficient mice, a well-established model for studying atherosclerosis, has shown that anagliptin can attenuate the development of atherosclerotic lesions. nih.govresearchgate.net In one key study, treatment with anagliptin for 16 weeks resulted in a significant reduction in the atherosclerotic plaque area in the aorta. nih.gov This anti-atherosclerotic effect was also associated with a decrease in the accumulation of monocytes and macrophages within the vascular wall. nih.govresearchgate.net

| Parameter | Model | Outcome of Anagliptin Treatment | Reference |

| Atherosclerotic Lesion Area (Oil Red O staining) | ApoE-deficient mice | Significantly reduced | nih.gov |

| Monocyte/Macrophage Accumulation | ApoE-deficient mice | Significantly reduced | nih.govresearchgate.net |

| Smooth Muscle Cell (SMC) Content in Plaques | ApoE-deficient mice | Significantly reduced | nih.gov |

Suppression of Vascular Smooth Muscle Cell Proliferation

A key mechanism contributing to anagliptin's anti-atherosclerotic effect is the suppression of vascular smooth muscle cell (VSMC) proliferation. nih.govresearchgate.net The proliferation of VSMCs is a critical event in the formation and progression of atherosclerotic plaques. In vivo studies in apoE-deficient mice demonstrated that anagliptin treatment reduced the content of smooth muscle cells within these plaques. nih.gov

In vitro experiments provided further mechanistic insight, showing that anagliptin directly suppresses the proliferation of cultured rat vascular smooth muscle cells that is otherwise augmented by soluble DPP-4. nih.govresearchgate.net This suppression was linked to the inhibition of the ERK (extracellular signal-regulated kinase) phosphorylation pathway, a key signaling cascade involved in cell growth and proliferation. nih.gov

| Cell Type | In Vitro Stimulus | Effect of Anagliptin | Mechanism | Reference |

| Rat Smooth Muscle Cells | Soluble DPP-4 | Attenuated proliferation in a dose-dependent manner | Inhibition of ERK phosphorylation | nih.govmedchemexpress.com |

Reduction of Monocyte Inflammatory Reactions

Anagliptin has been shown to suppress inflammatory responses in monocytes. In in-vitro experiments using the human monocyte cell line THP-1, anagliptin effectively reduced the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, when the cells were stimulated with lipopolysaccharide (LPS). researchgate.net This inhibitory effect on cytokine production points to a direct anti-inflammatory action on monocytes.

Attenuation of Monocyte and Macrophage Accumulation in Vascular Walls

In animal models of atherosclerosis, anagliptin has demonstrated the ability to reduce the buildup of inflammatory cells within the arterial wall. A study involving apolipoprotein E (apoE)-deficient mice, a model prone to developing atherosclerotic plaques, found that treatment with anagliptin for 16 weeks significantly decreased the accumulation of monocytes and macrophages in the vascular wall. nih.govmdpi.com This effect is crucial as the infiltration of these immune cells is an early and critical step in the formation and progression of atherosclerotic lesions.

Lipid Metabolism Regulation in Hyperlipidemic Animal Models

Beyond its anti-inflammatory effects, anagliptin has been found to favorably modulate lipid profiles in preclinical models of hyperlipidemia.

Effects on Circulating Cholesterol and Triglyceride Levels (VLDL, LDL-C)

Research in low-density lipoprotein receptor (LDLR)-deficient mice, a model of hyperlipidemia, has provided clear evidence of anagliptin's lipid-lowering capabilities. In one key study, the administration of anagliptin in the diet resulted in a significant reduction in key lipid parameters. nih.govnih.gov Specifically, plasma total cholesterol was decreased by 14%, and triglyceride levels were reduced by 27%. nih.govnih.gov The analysis of lipoprotein profiles further revealed that anagliptin treatment led to significant decreases in both very-low-density lipoprotein (VLDL) and low-density lipoprotein cholesterol (LDL-C). nih.govnih.gov

Table 1: Effect of Anagliptin on Plasma Lipid Levels in LDLR-deficient Mice

| Parameter | Percentage Reduction | Statistical Significance (p-value) |

| Total Cholesterol | 14% | < 0.01 |

| Triglycerides | 27% | < 0.01 |

Data sourced from a study on male low-density lipoprotein receptor-deficient mice. nih.govnih.gov

Modulation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) Expression

The mechanism behind anagliptin's lipid-lowering effects appears to involve the regulation of key transcription factors in lipid synthesis. The same study in LDLR-deficient mice found that the expression of messenger ribonucleic acid (mRNA) for Sterol Regulatory Element-Binding Protein-2 (SREBP-2) was significantly decreased by 15% in the liver of anagliptin-treated mice during the night, a period of active lipid synthesis. nih.govnih.gov SREBP-2 is a master regulator of cholesterol biosynthesis. nih.gov

Further supporting this mechanism, in-vitro experiments using human hepatoma HepG2 cells showed that anagliptin significantly suppressed the activity of SREBP by 21%. nih.govnih.govresearchgate.net This suggests that anagliptin's ability to lower cholesterol is, at least in part, due to the downregulation of hepatic lipid synthesis through the SREBP-2 pathway. nih.gov

Table 2: Effect of Anagliptin on SREBP-2 Expression and Activity

| Experimental Model | Finding | Percentage Reduction | Statistical Significance (p-value) |

| LDLR-deficient Mice (in vivo) | Decrease in hepatic SREBP-2 mRNA | 15% | < 0.05 |

| HepG2 Cells (in vitro) | Suppression of SREBP activity | 21% | < 0.001 |

Data compiled from preclinical in vivo and in vitro studies. nih.govnih.govresearchgate.net

Cellular and Molecular Pathway Research

Investigations into the molecular mechanisms of anagliptin have highlighted its interaction with crucial intracellular signaling cascades.

Investigations into ERK Phosphorylation Pathways

A recurring finding in preclinical research is the ability of anagliptin to inhibit the phosphorylation of the extracellular signal-regulated kinase (ERK). The ERK pathway is a critical signaling cascade involved in cell proliferation and inflammation. researchgate.net Studies have shown that anagliptin suppresses the proliferation of vascular smooth muscle cells by inhibiting ERK phosphorylation. nih.govresearchgate.net Furthermore, in the context of monocyte inflammatory reactions, anagliptin was found to inhibit LPS-induced ERK phosphorylation in THP-1 cells. researchgate.netmdpi.commednexus.org This inhibitory action on the ERK pathway appears to be a key mechanism through which anagliptin exerts its anti-proliferative and anti-inflammatory effects. nih.govmdpi.com

Analysis of LPS-Induced Nuclear Translocation of NF-κBp65

Anagliptin has been shown to interfere with key inflammatory pathways, including the nuclear factor-κB (NF-κB) signaling cascade. In preclinical studies, anagliptin markedly suppressed the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κBp65. medchemexpress.commolnova.cn This inhibitory effect has been observed in different cell types, highlighting a potential mechanism for its anti-inflammatory properties.

In the human monocyte cell line, THP-1, stimulation with 2 μg/ml of LPS for two hours was shown to robustly induce the movement of the NF-κBp65 subunit from the cytoplasm into the nucleus. oup.comoup.com Treatment with 100 μM anagliptin was found to markedly suppress this translocation. oup.com Similarly, studies on human pulmonary microvascular endothelial cells (HPMVECs) demonstrated that following LPS treatment, NF-κB signaling was activated, evidenced by a significant increase in nuclear p65 expression and a decrease in cytoplasmic p65. researchgate.net Co-treatment with anagliptin at concentrations of 50 or 100 µM effectively suppressed the increase in nuclear p65 while upregulating its expression in the cytoplasm. researchgate.net This suggests that anagliptin helps to retain NF-κBp65 in the cytoplasm, thereby inhibiting its function as a nuclear transcription factor for pro-inflammatory genes.

Table 1: Effect of Anagliptin on LPS-Induced NF-κBp65 Nuclear Translocation

| Cell Line | Stimulus | Anagliptin Concentration | Observation | Source(s) |

|---|---|---|---|---|

| THP-1 | 2 μg/ml LPS (2 hrs) | 100 μM | Markedly suppressed nuclear translocation of NF-κBp65. | oup.com, oup.com |

| HPMVECs | 100 ng/ml LPS (24 hrs) | 50-100 μM | Effectively suppressed the increase in nuclear p65 expression. | researchgate.net |

Modulation of Cytokine Production (e.g., TNF-α) in Cultured Monocytes

Anagliptin has demonstrated a direct modulatory effect on the production of inflammatory cytokines in monocytes. oup.com Specifically, its ability to reduce tumor necrosis factor-alpha (TNF-α) has been investigated in cultured human THP-1 monocytes. medchemexpress.comoup.comoup.com

In these studies, incubating THP-1 cells with 1 μg/ml of LPS for 24 hours led to a significant induction of TNF-α production. oup.comoup.com The addition of anagliptin was found to significantly suppress this LPS-induced TNF-α production in a dose-dependent manner. oup.com This effect was observed at concentrations of 1, 10, and 100 μM. oup.com The findings indicate that anagliptin can directly inhibit the inflammatory reaction of monocytes. oup.comresearchgate.net This action is considered a part of the mechanism contributing to its anti-atherosclerotic effects observed in animal models. oup.comoup.comresearchgate.net

Table 2: Effect of Anagliptin on LPS-Induced TNF-α Production in THP-1 Monocytes

| Stimulus | Treatment Duration | Anagliptin Concentration | Result | Source(s) |

|---|---|---|---|---|

| 1 μg/ml LPS | 24 hours | 1 μM | Significant suppression of TNF-α production. | oup.com |

| 1 μg/ml LPS | 24 hours | 10 μM | Significant suppression of TNF-α production. | oup.com |

| 1 μg/ml LPS | 24 hours | 100 μM | Significant suppression of TNF-α production. | medchemexpress.com, oup.com |

Impact on Sterol Regulatory Element-Binding Protein Activity in HepG2 Cells

Investigations into the metabolic effects of anagliptin have included its impact on lipid regulation pathways in liver cells. Studies utilizing the human liver cancer cell line, HepG2, have shown that anagliptin can influence the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid synthesis.

Treatment of HepG2 cells with anagliptin over a 24-hour period resulted in a significant suppression of SREBP activity. medchemexpress.commolnova.cnfelixbio.cnbiomart.cn This effect was observed across a concentration range of 0.001 to 10 μM, leading to a reported 21% decrease in activity. medchemexpress.comfelixbio.cnbiomart.cn Mechanistic studies suggest that this effect is mediated through the suppression of SREBP-2. vulcanchem.com This aligns with in vivo findings where anagliptin treatment was associated with a significant decrease in the messenger ribonucleic acid (mRNA) expression level of SREBP-2. medchemexpress.com

Table 3: Effect of Anagliptin on SREBP Activity in HepG2 Cells

| Cell Line | Treatment Duration | Anagliptin Concentration | Key Finding | Source(s) |

|---|---|---|---|---|

| HepG2 | 24 hours | 0.001 - 10 μM | Significantly suppressed sterol regulatory element-binding protein activity (21% decrease). | medchemexpress.com, molnova.cn, felixbio.cn, biomart.cn |

Pharmacokinetic Disposition in Preclinical Species

Metabolic Pathways and Metabolite Characterization

Identification of Major Circulating Components (Unchanged Anagliptin)

Following oral administration in rats and dogs, the predominant component found circulating in the plasma is unchanged anagliptin (B605506). researchgate.netnih.gov This indicates that a significant portion of the drug is absorbed and enters systemic circulation without undergoing initial metabolism. researchgate.netnih.gov In both species, unchanged anagliptin was identified as the major circulating component. nih.gov

Characterization of Metabolite M1 Resulting from Cyano Group Hydrolysis

A primary metabolic pathway for anagliptin involves the hydrolysis of its cyano group, leading to the formation of a carboxylate metabolite known as M1. researchgate.netnih.gov This metabolite is one of the major circulating metabolites found in both rats and dogs. nih.gov The transformation to M1 is a significant route of metabolism for the compound. nih.gov

Characterization of Metabolites M6 and M7 from Oxidation-Cleavage of Methylene (B1212753) Function

In addition to M1, two other significant metabolites, designated M6 and M7, have been identified in preclinical species. researchgate.net These metabolites are formed through the oxidation and subsequent cleavage of the methylene function adjacent to the amine group in the anagliptin molecule. nih.gov Both M6 and M7 are considered major circulating metabolites in both rat and dog models. researchgate.net

Extent of Anagliptin Hydrochloride Metabolism

Anagliptin undergoes incomplete metabolism in preclinical models. researchgate.net Approximately 50% of an orally administered dose is excreted as the unchanged drug. researchgate.net The primary metabolic transformation is the hydrolysis at the cyano moiety to form M1, which accounts for 13.1% to 15.1% of the dose found in excreta. researchgate.net Other minor metabolites (M2–M10) each constitute 5.0% or less of the total dose in excreta. researchgate.net

Elimination Kinetics

The elimination of anagliptin from the body occurs through specific primary routes as identified in animal studies.

Primary Routes of Excretion in Animal Models (Urinary, Biliary)

In both rats and dogs, urinary excretion is the principal route of elimination for anagliptin and its metabolites following intravenous administration. researchgate.netnih.gov Studies with radiolabeled anagliptin showed that in rats, 64.6% of the dose was excreted in urine, while in dogs, the figure was 66.2%. nih.gov

Biliary excretion has also been identified as an important elimination pathway, particularly in rats, accounting for 25.2% of the administered dose. nih.gov The total recovery of the drug and its metabolites from excreta is high, ranging from 97.5% to 99.5%, with the majority being excreted within 24 hours. researchgate.netnih.gov Furthermore, the renal clearance of unbound anagliptin in rats was found to be significantly higher than the glomerular filtration rate, which is indicative of active renal elimination. nih.gov

Data Tables

Table 1: Major Circulating Components of Anagliptin in Preclinical Species

| Species | Major Circulating Component | Major Metabolites | Metabolic Process |

| Rats | Unchanged Anagliptin | M1, M6, M7 | Cyano group hydrolysis, Oxidation-cleavage of methylene function |

| Dogs | Unchanged Anagliptin | M1, M6, M7 | Cyano group hydrolysis, Oxidation-cleavage of methylene function |

Source: researchgate.netnih.gov

Table 2: Excretion Routes of Anagliptin in Preclinical Species (Following IV Dose)| Species | Primary Route | % of Dose in Urine | % of Dose in Bile |

| Rats | Urinary & Biliary | 64.6% | 25.2% |

| Dogs | Urinary | 66.2% | Not specified as major |

Source: researchgate.netnih.gov

Assessment of Total Recovery and Excretion Rates

Studies in preclinical species, specifically rats and dogs, have demonstrated efficient recovery and excretion of anagliptin. Following administration, the total recovery of the compound is high, ranging from 97.5% to 99.5% in both species. researchgate.net The majority of the administered radioactive dose was excreted within 24 hours. researchgate.net

The primary route of elimination differs slightly between the species. After intravenous administration, urinary excretion is the main pathway for both rats and dogs, accounting for 64.6% and 66.2% of the radioactivity, respectively. nih.gov In rats, biliary excretion also plays a significant role, with 25.2% of the dose being eliminated via this route. nih.gov Following oral administration, approximately 50% of the dose is excreted as the unchanged drug. researchgate.net

| Species | Urinary Excretion (% of Dose) | Biliary Excretion (% of Dose) | Total Recovery (% of Dose) | Timeframe for Major Excretion |

|---|---|---|---|---|

| Rats | 64.6 | 25.2 | 97.5 - 99.5 | 24 hours |

| Dogs | 66.2 | Not specified |

Active Renal Elimination Mechanisms

The renal clearance of unbound anagliptin in rats has been measured at 91.7 ml/min/kg, a value significantly higher than the glomerular filtration rate. researchgate.net This disparity strongly indicates that active renal elimination processes are involved in the excretion of anagliptin. researchgate.net It is proposed that anagliptin may be a substrate for various transporters, including organic anion transporter 1 (OAT1), organic anion transporter 3 (OAT3), multidrug resistance protein 1 (MDR1), and multidrug resistance-associated protein 2 (MRP2). nih.gov

Similarly, the primary metabolite, M1, also undergoes active renal elimination. nih.gov The renal clearance of unbound M1 also surpasses the glomerular filtration rate. nih.gov This is potentially due to its interaction with transporters such as OAT3, breast cancer resistance protein (BCRP), MRP2, and multidrug resistance-associated protein 4 (MRP4). nih.gov

Terminal Half-Life of this compound and its Metabolites

The terminal half-life of anagliptin has been determined in both rats and dogs. In rats, the terminal plasma elimination half-life is approximately 4.30 hours, while in dogs, it is about 4.90 hours. researchgate.net

The major circulating metabolite of anagliptin is M1, which is formed through the hydrolysis of the cyano group. researchgate.net Other notable metabolites are M6 and M7, resulting from the oxidation-cleavage of the methylene function adjacent to the amine. nih.gov In human studies, the terminal half-life of anagliptin was reported as 4.37 hours, and for its metabolite M1, it was 9.88 hours. nih.gov

| Compound | Species | Terminal Half-Life (hours) |

|---|---|---|

| Anagliptin | Rats | 4.30 |

| Dogs | 4.90 | |

| Humans | 4.37 | |

| Metabolite M1 | Humans | 9.88 |

Chemical Synthesis and Process Research

Synthetic Routes and Methodologies

The chemical synthesis of Anagliptin (B605506) hydrochloride is typically achieved through a convergent synthesis, where two key intermediates are prepared separately and then coupled together in the final steps.

The synthesis of Anagliptin involves the preparation of two primary intermediates: a pyrazolopyrimidine carboxylic acid and a chiral cyanopyrrolidine amine.

One synthetic route for the pyrazolopyrimidine parent nucleus begins with raw materials such as vinyl ethyl ether and trichloroacetyl chloride. These precursors undergo a series of reactions to form an intermediate with a protected aldehyde group. This intermediate is then subjected to dehydration condensation with 3-amino-5-methylpyrazole (B16524) to construct the pyrazolopyrimidine core. Subsequent hydrolysis of an ester group yields 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key building block for Anagliptin.

The chiral cyanopyrrolidine intermediate is synthesized starting from L-proline. The process involves several steps, including methyl esterification, amination, acetylation, and a cyanidation reaction to introduce the nitrile group and form the chiral cyanopyrrole intermediate. This intermediate is then reacted with a protected diamine segment, followed by the removal of the protecting group (such as a Boc group) under acidic conditions to yield the final cyanopyrrolidine amine intermediate.

The synthesis of the chiral cyanopyrrole intermediate, (S)-1-(chloroacetyl)-2-cyanopyrrolidine, is a critical step that establishes the stereochemistry of the final Anagliptin molecule. A common and practical approach starts with the readily available and inexpensive amino acid, L-proline.

The synthesis involves the acylation of L-proline with chloroacetyl chloride. The carboxylic acid moiety of the resulting N-acylated product is then converted into a carbonitrile. This transformation is typically achieved by first forming the corresponding amide, followed by a dehydration reaction to yield the desired cyanopyrrolidine intermediate. This method avoids the need for N-protection and deprotection strategies, offering a more direct and efficient route to this key building block.

The final key step in the synthesis of Anagliptin is the coupling of the 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid intermediate with the chiral cyanopyrrolidine amine intermediate. This amide bond formation is facilitated by a variety of coupling reagents.

Commonly employed coupling agents and systems include:

| Reagent/System | Description |

| EDC.HCl / HOBT | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in combination with 1-Hydroxybenzotriazole (HOBT) is a widely used system for amide bond formation. |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for rapid reaction times and high yields. |

| HBTU | (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another common peptide coupling reagent. |

| TBTU | (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is similar in function to HBTU. |

| DCC | N,N'-Dicyclohexylcarbodiimide is a classic carbodiimide (B86325) coupling agent. |

| CDI | 1,1'-Carbonyldiimidazole is another reagent used to activate carboxylic acids for amidation. |

The choice of coupling reagent and reaction conditions, such as the solvent (e.g., DMF, DCM) and base (e.g., TEA, DIPEA), is crucial for achieving high yields and purity of the final Anagliptin product.

Polymorphism and Solid-State Characterization in Synthesis Research

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can influence its stability, solubility, and bioavailability. In the context of Anagliptin synthesis research, solid-state characterization has been a key focus.

Single-crystal X-ray analysis has been employed to determine the absolute configuration and crystal structure of Anagliptin. This analysis has confirmed the (S)-configuration of the chiral center in the 2-cyanopyrrolidine ring, which originates from the L-proline starting material. The crystal structure reveals that Anagliptin can exist as a pair of molecules held together by intermolecular hydrogen bonds, which then form a crystalline lattice through helical stacking of the pyrazolopyrimidine rings. Understanding the crystal structure at this level of detail is fundamental for controlling the solid-state form of the drug substance during manufacturing. While multiple polymorphic forms of other gliptins have been reported, detailed studies on the polymorphism of Anagliptin hydrochloride resulting from different synthesis and crystallization conditions are an ongoing area of research to ensure consistent product quality.

Advanced Analytical Methodologies and Quality Assurance

Spectrophotometric Assay Development and Validation

Spectrophotometry, a cornerstone of pharmaceutical analysis, offers simple, cost-effective, and rapid methods for the quantification of active pharmaceutical ingredients (APIs). Several spectrophotometric methods have been established for Anagliptin (B605506) hydrochloride, leveraging its ultraviolet (UV) absorption properties.

Ultraviolet (UV) Spectrophotometry for Quantification

Simple UV spectrophotometry provides a straightforward approach for the determination of Anagliptin. A study has detailed a method where Anagliptin exhibits a maximum absorbance (λmax) at 246 nm. This method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated linearity in the concentration range of 3-15 μg/ml, with a correlation coefficient of 0.999. The percentage recovery for this method was found to be between 98.18% and 99.98%. Another validated method established a linearity range of 10–120 µg/mL, with a limit of detection (LOD) of 7.8 µg/mL and a limit of quantification (LOQ) of 22.68 µg/mL. researchgate.net

| Parameter | Reported Value |

| λmax | 246 nm |

| Linearity Range | 3-15 μg/ml |

| Correlation Coefficient (r²) | 0.999 |

| Percentage Recovery | 98.18-99.98% |

| Linearity Range (Alternative Method) | 10–120 µg/mL |

| LOD (Alternative Method) | 7.8 µg/mL |

| LOQ (Alternative Method) | 22.68 µg/mL |

Derivative Spectrophotometry (First and Second Order)

To enhance specificity and resolve potential interferences from excipients, derivative spectrophotometry has been employed. Five distinct UV-spectrophotometric methods, including first-order and second-order derivative techniques, have been developed for the estimation of Anagliptin in bulk and in-house tablets. These methods demonstrated linearity in the concentration range of 2-8 μg/mL with a correlation coefficient (r²) greater than 0.999. researchgate.net

For the first-order derivative spectrophotometry, the amplitudes were recorded at 258 nm. researchgate.net In the case of second-order derivative spectrophotometry, the amplitudes were measured at 248 nm for quantification. researchgate.net These derivative methods offer the advantage of better resolution of overlapping spectra and can be particularly useful in the analysis of combination drug products.

| Method | Wavelength for Measurement | Linearity Range | Correlation Coefficient (r²) |

| First-Order Derivative | 258 nm | 2-8 μg/mL | >0.999 |

| Second-Order Derivative | 248 nm | 2-8 μg/mL | >0.999 |

Q-Absorption Ratio Methods

The Q-absorption ratio method is a valuable spectrophotometric technique for the simultaneous estimation of drugs in a combined formulation without prior separation. A validated Q-absorption ratio method has been developed for the simultaneous estimation of Anagliptin and Metformin (B114582) hydrochloride in a synthetic mixture. This method utilizes two specific wavelengths: the iso-absorptive point of both drugs (238 nm) and the λmax of Metformin HCl (233 nm). nih.govresearchgate.net

The concentration of Anagliptin was determined by measuring the absorbance at these two wavelengths. The method was found to be linear for Anagliptin in the concentration range of 2–12 μg/mL, with correlation coefficients of 0.999 at 238 nm and 0.9998 at 233 nm. nih.govresearchgate.net The accuracy of the method was confirmed by recovery studies, with percentage recovery for Anagliptin ranging from 100.42% to 101.83%. nih.gov

| Parameter | Value |

| Iso-absorptive Point (λ1) | 238 nm |

| Second Wavelength (λ2) | 233 nm (λmax of Metformin HCl) |

| Linearity Range for Anagliptin | 2–12 μg/mL |

| Correlation Coefficient (r²) at λ1 | 0.999 |

| Correlation Coefficient (r²) at λ2 | 0.9998 |

| Percentage Recovery for Anagliptin | 100.42–101.83% |

| LOD for Anagliptin at λ1 | 0.201 μg/mL |

| LOQ for Anagliptin at λ1 | 0.610 μg/mL |

| LOD for Anagliptin at λ2 | 0.262 μg/mL |

| LOQ for Anagliptin at λ2 | 0.794 μg/mL |

Chromatographic Separation Techniques

Chromatographic techniques, particularly high-performance liquid chromatography, are renowned for their high resolution, sensitivity, and specificity, making them the gold standard for pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development

Several stability-indicating RP-HPLC methods have been developed and validated for the determination of Anagliptin, both individually and in combination with other drugs like Metformin hydrochloride. These methods are crucial for routine quality control analysis and for assessing the stability of the drug under various stress conditions.

One such method for the simultaneous estimation of Anagliptin and Metformin HCl utilized a KROMASIL-C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.05M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a 50:50 ratio. healthinformaticsjournal.com Detection was carried out at 220 nm with a flow rate of 1.0 mL/min. healthinformaticsjournal.com Another developed RP-HPLC method for the same combination used a C18 column with a mobile phase of buffer and acetonitrile (pH 3.0) in an 80:20 v/v ratio, with UV detection at 247 nm for Anagliptin. africanjournalofbiomedicalresearch.com

The following table summarizes the key parameters of a developed RP-HPLC method for Anagliptin and Metformin HCl:

| Parameter | Conditions and Results |

| Column | KROMASIL-C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : 0.05M KH2PO4 buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Linearity Range (Anagliptin) | 5-15 µg/ml |

| Correlation Coefficient (r²) (Anagliptin) | >0.999 |

| LOD (Anagliptin) | 0.43 µg/ml |

| LOQ (Anagliptin) | 1.304 µg/ml |

| Accuracy (% Recovery) (Anagliptin) | 100.2-100.9% |

Another validated RP-HPLC method reported a linearity range of 8-32 μg/mL for Anagliptin, with an LOD of 0.71 μg/mL and an LOQ of 2.14 μg/mL. africanjournalofbiomedicalresearch.com The retention time for Anagliptin in this method was 5.51 minutes. africanjournalofbiomedicalresearch.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful bioanalytical tool known for its exceptional sensitivity and selectivity. This technique is particularly suited for the quantification of drugs and their metabolites in complex biological matrices such as plasma. While specific LC-MS/MS methods for Anagliptin hydrochloride were not extensively detailed in the provided search results, the application of this technique for other gliptins, such as Alogliptin and Sitagliptin, is well-established for pharmacokinetic studies. nih.govresearchgate.netnih.gov

For instance, a fast LC-MS/MS method for Alogliptin in human plasma utilized a BEH C18 column with a mobile phase of 0.1% aqueous formic acid and acetonitrile (40:60, v/v). nih.gov The monitoring of transition pairs of m/z 340.18 to 116.08 for Alogliptin was achieved using a triple quadrupole mass spectrometer in the positive ion mode. nih.gov Given the structural similarities and therapeutic class, a similar approach would be highly applicable for the bioanalysis of Anagliptin, enabling the determination of its pharmacokinetic profile with high accuracy and precision. The development of such methods is crucial for clinical research and drug development.

High-Performance Thin Layer Chromatography (HPTLC)

A Quality by Design (QbD) approach has been successfully applied to develop a normal-phase high-performance thin-layer chromatography (NP-HPTLC) method for the qualitative and quantitative analysis of anagliptin in bulk and in-house tablet formulations. eurasianjournals.com This systematic approach ensures the development of a robust and reliable analytical method.

The chromatographic separation is achieved on aluminum-backed silica (B1680970) gel 60 F254 plates. eurasianjournals.com The mobile phase, a critical parameter in HPTLC, was optimized to be a mixture of dichloromethane (B109758) and methanol (B129727) in a 9.2:0.8 (v/v) ratio. eurasianjournals.com Densitometric scanning for quantification was performed at a wavelength of 248 nm. eurasianjournals.com

In the QbD framework, the mobile phase ratio and chamber saturation time were identified as critical method parameters that significantly influence the method's performance. These parameters were optimized using a central composite design to achieve the desired retention factor (Rf), peak area, and peak height. eurasianjournals.com The validated method demonstrated linearity, precision, and robustness, proving its suitability for routine quality control analysis of Anagliptin. eurasianjournals.com

Table 1: HPTLC Method Parameters for Anagliptin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Aluminum-backed Silica gel 60 F254 plates | eurasianjournals.com |

| Mobile Phase | Dichloromethane: Methanol (9.2:0.8 v/v) | eurasianjournals.com |

| Detection Wavelength | 248 nm (Densitometry) | eurasianjournals.com |

| Key Optimized Parameters | Mobile phase ratio, Chamber saturation time | eurasianjournals.com |

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique that serves as an alternative to traditional reversed-phase chromatography, particularly for the analysis of polar and hydrophilic compounds. nih.gov Given that many pharmaceutical compounds, including gliptins and their metabolites, are polar, HILIC is an attractive analytical option. The technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes that are often poorly retained in reversed-phase systems. nih.govnih.gov

When coupled with tandem mass spectrometry (MS/MS), HILIC becomes a highly selective and sensitive method for quantification. nih.gov The MS/MS detector provides structural information and allows for precise measurement even in complex biological matrices. nih.gov Key parameters that are crucial for successful HILIC method development include the mobile phase's ionic strength, temperature, and the specific functionality of the stationary phase. nih.gov While specific applications for this compound are not extensively detailed in the provided literature, the principles of HILIC-MS/MS make it a highly suitable and potent methodology for its analysis in various samples.

Preparative HPLC for Degradation Product Isolation

Stress degradation studies are essential for understanding the stability of a drug substance and for identifying potential degradation products. In the case of Anagliptin, significant degradation has been observed under alkaline and oxidative stress conditions. researchgate.net To fully characterize the structure of these degradation products, they must first be isolated in a pure form from the reaction mixture.

Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. researchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities, allowing for the collection of fractions containing the isolated compounds. researchgate.net Following forced degradation of Anagliptin, a major degradation product from each stress condition (alkaline and oxidative) was successfully isolated using preparative HPLC. researchgate.net The isolation of these products in sufficient quantity and purity is a critical prerequisite for their subsequent structural elucidation by spectroscopic methods. researchgate.net

Immunoanalytical Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Estimation

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique used for quantifying substances in various samples. nih.gov The assay relies on the specific binding between an antigen and an antibody. nih.gov One of the reaction components is immobilized on a solid phase, typically a microtiter plate, which facilitates the separation of bound and unbound materials during the assay. nih.gov An enzyme-conjugated antibody is used for detection, and the enzyme's reaction with a substrate produces a measurable signal, often a color change, which is proportional to the amount of the target analyte. nih.gov

For the estimation of a small molecule like Anagliptin, a competitive ELISA format would likely be employed. In this setup, a known amount of enzyme-labeled Anagliptin would compete with the unlabeled Anagliptin in the sample for binding to a limited number of specific anti-Anagliptin antibody sites coated on the microplate. The resulting signal would be inversely proportional to the concentration of Anagliptin in the sample. While specific ELISA kits for Anagliptin are not detailed in the available research, the technique's high throughput and sensitivity make it a viable method for its quantification, especially in biological matrices. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, D₂O Exchange)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including active pharmaceutical ingredients and their related substances. uni-halle.de Following the isolation of Anagliptin's degradation products via preparative HPLC, a suite of NMR experiments was employed to determine their precise chemical structures. researchgate.net

The techniques used included:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Determines the number of different types of carbon atoms and provides insight into their electronic environment.

DEPT (Distortionless Enhancement by Polarization Transfer): A series of experiments that helps distinguish between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

D₂O Exchange: This experiment involves adding deuterium (B1214612) oxide (D₂O) to the sample. Protons attached to heteroatoms (like O-H or N-H) are exchangeable with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive way to identify such protons.

Through the combined interpretation of data from these NMR experiments, along with mass spectrometry, the structures of the alkaline and oxidative degradation products of Anagliptin were successfully characterized. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy, particularly Fourier Transform Infrared Spectroscopy (FTIR), is a rapid, simple, and valuable analytical technique in the pharmaceutical industry for the quality control of raw materials and finished products. soeagra.com The technique is predicated on the principle that different functional groups within a molecule absorb IR radiation at distinct frequencies. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification and structural confirmation of a compound. soeagra.com

For this compound, IR spectroscopy serves as a critical identity test. By comparing the IR spectrum of a sample to that of a chemical reference substance, one can confirm the material's identity. The spectrum would reveal characteristic absorption bands corresponding to the various functional groups present in the Anagliptin molecule, such as N-H stretching, C-H stretching, and C=O stretching vibrations. mdpi.com This method is instrumental in ensuring the correct active pharmaceutical ingredient (API) is used and can help detect potential polymorphic forms or the presence of impurities that would alter the spectral pattern. The analysis is typically performed without extensive sample preparation, making it an efficient tool for routine quality assessment in a manufacturing environment. soeagra.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the precise structural elucidation and impurity profiling of pharmaceutical compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and its fragments. nih.gov This capability is indispensable for identifying unknown process-related impurities and degradation products that may arise during manufacturing or storage. nih.gov

In the context of drug development and quality control, techniques such as Ultra-Performance Liquid Chromatography coupled with a high-resolution mass spectrometer (UPLC-HRMS) are employed. nih.gov For instance, studies on other gliptins like linagliptin (B1675411) have successfully used LC-Q-ToF-MS (Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) to identify and characterize degradation products under various stress conditions, such as acid hydrolysis and oxidation. nih.gov A similar methodology applied to this compound would enable the establishment of its degradation pathways and help in developing stability-indicating analytical methods. The precision of HRMS allows for the confident identification of metabolites in biological matrices during pharmacokinetic studies as well. nih.govresearchgate.net

Method Validation and Regulatory Compliance (ICH Guidelines)

The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose and is a mandatory requirement by regulatory bodies. europa.eu The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically Q2(R1), which outline the validation characteristics needed to ensure that an analytical method is reliable, reproducible, and accurate. amsbiopharma.comich.org For this compound, several Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated according to these ICH guidelines for its determination in pharmaceutical dosage forms. healthinformaticsjournal.comijbpas.com

Linearity and Concentration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. ich.org For an analytical procedure to be considered valid, its range must encompass the concentrations that will be encountered during routine analysis. ich.org According to ICH guidelines, a minimum of five concentrations are typically used to establish linearity. ich.org

Validated RP-HPLC methods for Anagliptin have demonstrated excellent linearity. The correlation coefficient (r² or r), which should be close to 1, is a key indicator of this relationship. healthinformaticsjournal.com

Table 1: Linearity Parameters for Anagliptin from Validated RP-HPLC Methods

| Parameter | Study 1 | Study 2 |

|---|---|---|

| Concentration Range | 5-15 µg/mL healthinformaticsjournal.comhealthinformaticsjournal.com | 5-15 µg/mL ijbpas.com |

| Correlation Coefficient (r) | ≥ 0.999 healthinformaticsjournal.com | > 0.999 healthinformaticsjournal.com |

Accuracy and Precision Assessment (Repeatability, Interday, Intraday)

Accuracy refers to the closeness of test results to the true value and is typically assessed using recovery studies by spiking a sample with a known amount of the analyte. europa.eu Precision measures the degree of scatter between a series of measurements from the same sample and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. ich.org For assay validation, the relative standard deviation (%RSD) for precision is commonly expected to be not more than 2%. amsbiopharma.comijbpas.com

Validation studies for Anagliptin report high accuracy and excellent precision, with all results falling within the acceptable limits set by ICH guidelines. ijbpas.com

Table 2: Accuracy and Precision Data for Anagliptin

| Validation Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Accuracy | % Recovery | 100.2% - 100.9% ijbpas.com | As per ICH guidelines ijbpas.com |

| Precision | |||

| Repeatability | % RSD | 0.56% ijbpas.com | NMT 2.0% ijbpas.com |

| Intraday Precision | % RSD | 0.167% - 0.593% ijbpas.com | NMT 2.0% ijbpas.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ijbpas.com The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijbpas.com These values are crucial for impurity testing and determining trace amounts of a substance. They are often calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3(σ/S) and LOQ = 10(σ/S). ijbpas.com

Different validated methods have reported varying LOD and LOQ values for Anagliptin, reflecting differences in instrumentation and chromatographic conditions.

Table 3: LOD and LOQ Values for Anagliptin from Different Studies

| Parameter | Study 1 | Study 2 |

|---|---|---|

| LOD | 0.43 µg/mL healthinformaticsjournal.comhealthinformaticsjournal.com | 0.069 µg/mL ijbpas.com |

| LOQ | 1.304 µg/mL healthinformaticsjournal.comhealthinformaticsjournal.com | 0.209 µg/mL ijbpas.com |

Robustness and System Suitability Evaluations

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. ich.org System suitability testing is an integral part of the analytical method and ensures that the chromatographic system is performing adequately for the analysis. ich.org Parameters such as theoretical plates, tailing factor, and resolution are evaluated to confirm the system's performance. healthinformaticsjournal.com

Validated methods for Anagliptin have been shown to be robust, with the %RSD of results remaining below 2% even after intentional changes to conditions like mobile phase composition or flow rate. healthinformaticsjournal.comijbpas.com System suitability tests confirm that the method is specific and the system is adequate for the analysis. healthinformaticsjournal.com

Table 4: System Suitability Parameters for Anagliptin

| Parameter | Reported Value healthinformaticsjournal.com |

|---|---|

| Retention Time | 4.011 min |

| Theoretical Plates | 3409 |

| Tailing Factor | 1.255 |

| Resolution | 13.13 (from Metformin HCl peak) |

Quantitative Analysis in Diverse Research Matrices

Biological Samples (Plasma, Urine) for Preclinical Pharmacokinetic Studies

The quantitative analysis of anagliptin and its metabolites in biological matrices such as plasma and urine is fundamental to understanding its pharmacokinetic profile in preclinical animal models. These studies establish the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard advanced analytical methodology for this purpose, offering the high sensitivity and selectivity required to detect and quantify the parent drug and its metabolites in complex biological fluids.

Research Findings in Preclinical Species

Comprehensive pharmacokinetic studies have been conducted on anagliptin in rats and dogs, which are common models for preclinical assessment. These investigations have revealed key aspects of the drug's behavior in vivo.

In both rat and dog models, the primary component found circulating in the plasma is the unchanged anagliptin. However, several metabolites have been identified. The major circulating metabolites are designated as M1, M6, and M7. Metabolite M1 is formed through the hydrolysis of the cyano group of anagliptin, while M6 and M7 result from the oxidation and subsequent cleavage of the methylene (B1212753) function adjacent to the amine group. nih.gov

The primary route of elimination for anagliptin and its related metabolites in these preclinical models is through the kidneys. nih.gov Studies using radiolabeled anagliptin demonstrated that urinary excretion is the main pathway for the elimination of radioactivity. In rats, 64.6% of the administered intravenous dose was recovered in the urine, while in dogs, this figure was 66.2%. nih.gov Biliary excretion was also identified as a significant elimination pathway in rats, accounting for 25.2% of the dose. nih.gov The renal clearance of unbound anagliptin in rats was measured to be 91.7 ml/min/kg, a rate substantially higher than the glomerular filtration rate, which is indicative of active renal tubular secretion. nih.gov

Major Circulating Components of Anagliptin in Plasma of Preclinical Models

| Compound | Description | Metabolic Pathway | Species Detected In |

|---|---|---|---|

| Anagliptin | Unchanged Parent Drug | N/A | Rat, Dog |

| M1 | Major Metabolite | Hydrolysis of the cyano group | Rat, Dog |

| M6 | Major Metabolite | Oxidation-cleavage of the methylene function | Rat, Dog |

| M7 | Major Metabolite | Oxidation-cleavage of the methylene function | Rat, Dog |

Excretion Profile of Anagliptin Following Intravenous Administration

| Species | Route of Excretion | Percentage of Dose Recovered |

|---|---|---|

| Rat | Urine | 64.6% |

| Bile | 25.2% | |

| Dog | Urine | 66.2% |

Analytical Methodology Example

While specific validated bioanalytical method parameters for anagliptin in preclinical studies are not extensively detailed in publicly available literature, the methodologies employed are analogous to those for other dipeptidyl peptidase-4 (DPP-4) inhibitors. A typical approach involves the use of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Sample preparation is a critical first step to remove proteins and other interfering substances from the plasma or urine samples. This is commonly achieved through protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation. nih.govresearchgate.net Alternatively, liquid-liquid extraction or solid-phase extraction may be employed for cleaner samples and to achieve lower detection limits.

The prepared sample is then injected into the UPLC-MS/MS system. Chromatographic separation is typically performed on a reverse-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (often water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic component (such as acetonitrile or methanol) is used to separate the analyte from endogenous matrix components. nih.govbue.edu.eg

Detection is carried out using a triple quadrupole mass spectrometer, operated in the positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the parent drug and its metabolites. nih.govbue.edu.eg An internal standard, a structurally similar compound, is added to the samples at the beginning of the preparation process to correct for variability during extraction and analysis. nih.gov

The method is validated according to regulatory guidelines to ensure its reliability, covering parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. dntb.gov.ua

Mechanistic Drug Drug Interaction Studies

In Vitro and In Vivo Interaction Assessment Principles

The evaluation of potential drug-drug interactions (DDIs) is a critical component of drug development, ensuring the safe and effective use of new chemical entities in clinical practice. These assessments are typically conducted through a combination of in vitro (laboratory-based) and in vivo (whole organism-based) studies. nih.gov Strategies are developed early in the drug discovery process to identify and mitigate DDI risks, with high-throughput screening methods used to flag problematic compounds. nih.gov As a drug candidate progresses, more definitive and precise methods are employed to quantify DDI parameters, which can then be used to predict clinical outcomes, often with the aid of physiologically based pharmacokinetic modeling. nih.gov

Pharmacokinetic drug interactions can occur at any stage of a drug's journey through the body: absorption, distribution, metabolism, and excretion (ADME). nih.gov In vitro systems, such as cell cultures, can be used to investigate the role of drug transporters in absorption and elimination. For instance, cell lines engineered to express specific transporters like P-glycoprotein (P-gp) or organic cation transporters (OCTs) can determine if a drug is a substrate or inhibitor of these pathways. nih.gov Such studies are crucial for predicting how co-administered drugs might affect the intestinal absorption or renal and biliary clearance of a new compound. mdpi.com In vivo studies in animal models and humans then confirm these findings by measuring changes in pharmacokinetic parameters like the maximum concentration (Cmax) and the area under the curve (AUC) when two drugs are given together. medcraveonline.com

Pharmacodynamic interactions occur when one drug alters the pharmacological effect of another. nih.gov These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, additive, where the effects simply add up, or antagonistic, where one drug reduces the effect of another. nih.gov These interactions can happen at the level of the drug target, for example, through competition for the same receptor, or through effects on downstream signaling pathways. nih.gov Quantitative modeling and simulation are valuable tools for evaluating and understanding these complex interactions to optimize the safety and efficacy of combination therapies. nih.gov

Specific Preclinical Interaction Investigations

Studies have been conducted to investigate the drug interaction between anagliptin (B605506) and metformin (B114582). In a study involving 18 subjects with type 2 diabetes, the concomitant administration of anagliptin (100 mg twice daily) and metformin (500 mg twice daily) for three days did not significantly affect the pharmacokinetic profiles of either drug. researchgate.netlifescience.co.jp Furthermore, the rate of dipeptidyl peptidase-4 (DPP-4) activity inhibition by anagliptin was not markedly changed by the co-administration of metformin. researchgate.netlifescience.co.jp

From a pharmacodynamic perspective, the combination of anagliptin and metformin resulted in a more significant reduction in postprandial plasma glucose levels compared to treatment with either drug alone. researchgate.netlifescience.co.jp Additionally, the postprandial levels of active glucagon-like peptide-1 (GLP-1) were more significantly increased with the combination therapy. researchgate.netlifescience.co.jp These findings suggest that while there is no significant pharmacokinetic interaction, the combination of anagliptin and metformin has a synergistic effect on glycemic control. researchgate.netlifescience.co.jp A separate study further supports the efficacy of adding anagliptin to ongoing insulin (B600854) and metformin therapy, noting improved glycemic control without an increase in adverse events. medscape.comnih.gov

| Parameter | Anagliptin Alone | Metformin Alone | Anagliptin + Metformin |

|---|---|---|---|

| Postprandial Plasma Glucose | Significant Decrease | Significant Decrease | More Significant Decrease |

| Postprandial Active GLP-1 | Increased | Increased | More Significantly Increased |